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Compound of Interest

2-(Ethanesulphonylamino)benzoic
Compound Name: o
aci

Cat. No.: B1304663

A detailed guide for researchers and drug development professionals on the structure-activity
relationships (SAR) of 2-(ethanesulphonylamino)benzoic acid analogs and related
sulfonamide derivatives, with a focus on their diverse biological activities.

The 2-(ethanesulphonylamino)benzoic acid scaffold and its analogs are of significant
interest in medicinal chemistry due to their versatile biological activities. This guide provides a
comparative analysis of the structure-activity relationships of these compounds, drawing on
data from various studies on related benzenesulfonamide and N-acylsulfonamide derivatives.
The information presented herein is intended to guide researchers in the design and
development of novel therapeutic agents.

Anticancer Activity: Inhibition of Oxidative
Phosphorylation

A series of benzene-1,4-disulfonamides have been identified as potent inhibitors of oxidative
phosphorylation (OXPHOS), a promising therapeutic strategy for cancers dependent on
aerobic metabolism. The structure-activity relationship of these analogs was explored, leading
to the discovery of highly potent compounds.[1]

Table 1: SAR of Benzene-1,4-disulfonamide Analogs as OXPHOS Inhibitors[1]
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Key SAR Insights:

e The unsubstituted benzene-1,4-disulfonamide (Compound 1) showed minimal cytotoxic
activity.

e Introduction of a 3-isopropyl-1,2,4-oxadiazole moiety (Compound 53) dramatically increased
the potency, with an IC50 value of 0.05 uM in MIA PaCa-2 cells.[1]

» Further complex modifications led to the discovery of highly potent analogs like 64 (DX3-
234) and 65 (DX3-235) with nanomolar inhibitory activity.[1]

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CASs),
enzymes involved in various physiological and pathological processes, including cancer.[2][3]

Table 2: SAR of Isatin-Benzenesulfonamide Conjugates as Carbonic Anhydrase Inhibitors[2]
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Key SAR Insights:

» The benzenesulfonamide moiety is a critical pharmacophore for carbonic anhydrase

inhibition.

» Conjugation of the benzenesulfonamide with an isatin scaffold has yielded potent inhibitors

of tumor-associated hCA I1X and XlI isoforms.[2]

» Specific substitutions on the isatin and linker moieties significantly influence the inhibitory

potency and selectivity against different CA isoforms.

Anti-Hepatic Fibrosis Activity: Inhibition of the JAK1-

STAT1/3 Pathway
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A novel series of benzene sulfonamide derivatives have demonstrated significant anti-hepatic
fibrosis activity by inhibiting the JAK1-STAT1/3 signaling pathway.[4]

Table 3: Anti-Hepatic Fibrosis Activity of Benzene Sulfonamide Derivatives[4]

Compound Inhibition Rate (%)
IMB16-4 (Lead) 35.9
11a 42.3
11b 48.7
46a 61.7
46b 54.8
46¢ 60.7
Costunolide (Control) 45.4
EGCG (Control) 25.3

Key SAR Insights:

e The lead compound, IMB16-4, exhibited moderate anti-hepatic fibrosis activity.

» Modifications to the scaffold led to compounds (46a, 46b, and 46c¢) with significantly

enhanced activity, almost 1.5-fold that of the lead compound.[4]

e These potent compounds were found to inhibit the gene expression of COL1A1 and MMP-2,

and the protein expression of key fibrotic markers by targeting the JAK1-STAT1/3 pathway.

[4]
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Figure 1: Inhibition of the JAK1-STAT1/3 pathway by benzene sulfonamide derivatives.

Experimental Protocols
Cytotoxicity Assay (MTT Assay)

o Cell Seeding: Cancer cell lines (e.g., MIA PaCa-2, BXxPC-3) are seeded in 96-well plates at a
density of 5,000-10,000 cells/well and incubated for 24 hours.

o Compound Treatment: Cells are treated with various concentrations of the test compounds
and incubated for 48-72 hours.

o MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4
hours at 37°C.

e Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the
formazan crystals.

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader. The IC50 value is calculated as the concentration of the compound that inhibits cell
growth by 50%.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different human carbonic anhydrase (hCA) isoforms is assessed
using a stopped-flow instrument to measure the CO2 hydration activity.
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e Enzyme and Substrate Preparation: The appropriate hCA isoenzyme is used, with 4-
nitrophenyl acetate as the substrate.

o Assay Procedure: The assay is performed at 25°C in a total volume of 200 pL containing
Tris-HCI buffer (pH 7.4), the hCA enzyme, and the test inhibitor at varying concentrations.

e Reaction Initiation: The reaction is initiated by the addition of the substrate.

o Data Analysis: The initial rates of reaction are monitored, and the Kl values are determined
by non-linear least-squares fitting of the Michaelis-Menten equation.

Western Blot Analysis for JAK-STAT Pathway Proteins

e Cell Lysis: Cells treated with the test compounds are lysed using RIPA buffer containing
protease and phosphatase inhibitors.

o Protein Quantification: The protein concentration in the lysates is determined using a BCA
protein assay Kit.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against total and phosphorylated forms of JAK1 and STAT1/3, as well as antibodies for
fibrotic markers (e.g., COL1Al, a-SMA).

» Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are
visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 2: General workflow for the synthesis and biological evaluation of sulfonamide analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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